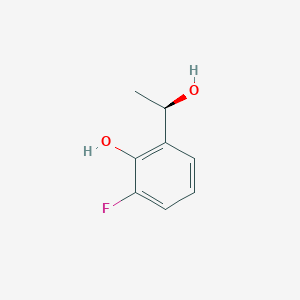
(5-(2-Methylcyclopropyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Methylcyclopropyl)furan-2-yl)methanol: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol This compound features a furan ring substituted with a 2-methylcyclopropyl group and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methylcyclopropyl)furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylcyclopropyl Group: This step involves the addition of a 2-methylcyclopropyl group to the furan ring, which can be achieved through various methods such as Friedel-Crafts alkylation.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methylcyclopropyl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the methanol group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-(2-Methylcyclopropyl)furan-2-yl)aldehyde or (5-(2-Methylcyclopropyl)furan-2-yl)carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(5-(2-Methylcyclopropyl)furan-2-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(2-Methylcyclopropyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-(Cyclopropyl)furan-2-yl)methanol: Similar structure but lacks the methyl group on the cyclopropyl ring.
(5-(2-Methylcyclopropyl)furan-2-yl)ethanol: Similar structure but has an ethanol group instead of a methanol group.
(5-(2-Methylcyclopropyl)thiophene-2-yl)methanol: Similar structure but has a thiophene ring instead of a furan ring.
Uniqueness
(5-(2-Methylcyclopropyl)furan-2-yl)methanol is unique due to the presence of both a 2-methylcyclopropyl group and a furan ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[5-(2-methylcyclopropyl)furan-2-yl]methanol |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8,10H,4-5H2,1H3 |
InChI Key |
XMLXJWFVNZGDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)


![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)



![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)



![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)


